

2-Bromo-5-hydroxybenzaldehyde physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-5-hydroxybenzaldehyde

Cat. No.: B118957

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An In-depth Technical Guide to **2-Bromo-5-hydroxybenzaldehyde**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of **2-Bromo-5-hydroxybenzaldehyde** (CAS No. 2973-80-0). It includes detailed experimental protocols for its synthesis, an analysis of its reactivity, and its applications as a key intermediate in pharmaceutical research.

Chemical Identity and Structure

2-Bromo-5-hydroxybenzaldehyde is an aromatic halogenated aldehyde.^[1] Its structure consists of a benzene ring substituted with an aldehyde group (-CHO) at position 1, a bromine atom (-Br) at position 2, and a hydroxyl group (-OH) at position 5.^[1] This specific arrangement of functional groups dictates its chemical reactivity and utility as a building block in organic synthesis.^[1]

Identifier	Value
IUPAC Name	2-bromo-5-hydroxybenzaldehyde[2]
CAS Number	2973-80-0[3][4]
Molecular Formula	C ₇ H ₅ BrO ₂ [3][4]
Molecular Weight	201.02 g/mol [3][4]
InChI	1S/C7H5BrO2/c8-7-2-1-6(10)3-5(7)4-9/h1-4,10H[2][4]
InChIKey	SCRQAWQJSSKCFN-UHFFFAOYSA-N[1][4]
SMILES	<chem>C1=CC(=C(C=C1O)C=O)Br</chem> [2]
Synonyms	4-Bromo-3-formylphenol, 5-Hydroxy-2-bromobenzaldehyde, Crisaborole Impurity 32[2][3]

Physical and Chemical Properties

2-Bromo-5-hydroxybenzaldehyde is a pale grey or white to light brown solid at room temperature.[3][5][6] A comprehensive summary of its physical and chemical properties is presented below.

Property	Value	Source(s)
Physical State	Solid, Crystalline Powder	[3][7]
Appearance	White to Gray to Brown	[3][6]
Melting Point	130-135 °C / 132-136 °C	[3][4][6]
Boiling Point	286.7 ± 20.0 °C (Predicted)	[3][8]
Density	1.737 ± 0.06 g/cm ³ (Predicted)	[3]
pKa	8.67 ± 0.18 (Predicted)	[3]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Methanol	[3][6]
Flash Point	127.2 °C	
Vapor Pressure	0.00151 mmHg at 25°C	
Storage Conditions	Room temperature; Inert atmosphere (2-8°C); Cool, dark place (<15°C)	[3][6]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of **2-Bromo-5-hydroxybenzaldehyde**.

Technique	Data Reference
¹ H NMR	Spectrum available, chemical shifts reported in CDCl ₃ : δ 10.30 (s, CHO), 7.50 (d, J=8.7 Hz, Aryl-CH)[1]
¹³ C NMR	Spectrum available[2]
Infrared (IR)	FTIR spectrum from KBr wafer available[2]
Mass Spectrometry	GC-MS data available[3]

Synthesis and Experimental Protocols

There are two primary synthetic routes for preparing **2-Bromo-5-hydroxybenzaldehyde**. The choice of method may depend on the availability of starting materials versus the desired yield.

[\[1\]](#)

Route 1: Regioselective Bromination of 3-Hydroxybenzaldehyde

This method involves the direct electrophilic bromination of 3-hydroxybenzaldehyde. The hydroxyl and aldehyde groups on the aromatic ring direct the substitution pattern.[\[1\]](#)

Experimental Protocol:

- **Suspension:** Suspend 3-hydroxybenzaldehyde (120 g, 0.98 mol) in dichloromethane (2400 mL) in a 5 L four-necked, round-bottomed flask equipped with an overhead stirrer, temperature probe, dosing funnel, and condenser.
- **Dissolution:** Heat the mixture to 35-40 °C to completely dissolve the starting material.
- **Bromination:** Slowly add bromine (52 mL, 1.0 mol) dropwise via the addition funnel. Control the addition rate to maintain the internal reaction temperature between 35-38 °C.
- **Reaction:** Stir the reaction mixture overnight at 35 °C after the addition is complete.
- **Work-up:** Cool the mixture to -5 to 0 °C over two hours and continue stirring for an additional hour.
- **Isolation:** Collect the precipitated solid by filtration and wash the filter cake with a cold (-5 to 0 °C) 1:1 mixture of n-heptane/dichloromethane (400 mL).
- **Drying:** Dry the resulting gray solid under vacuum at room temperature. The typical yield is around 63%.

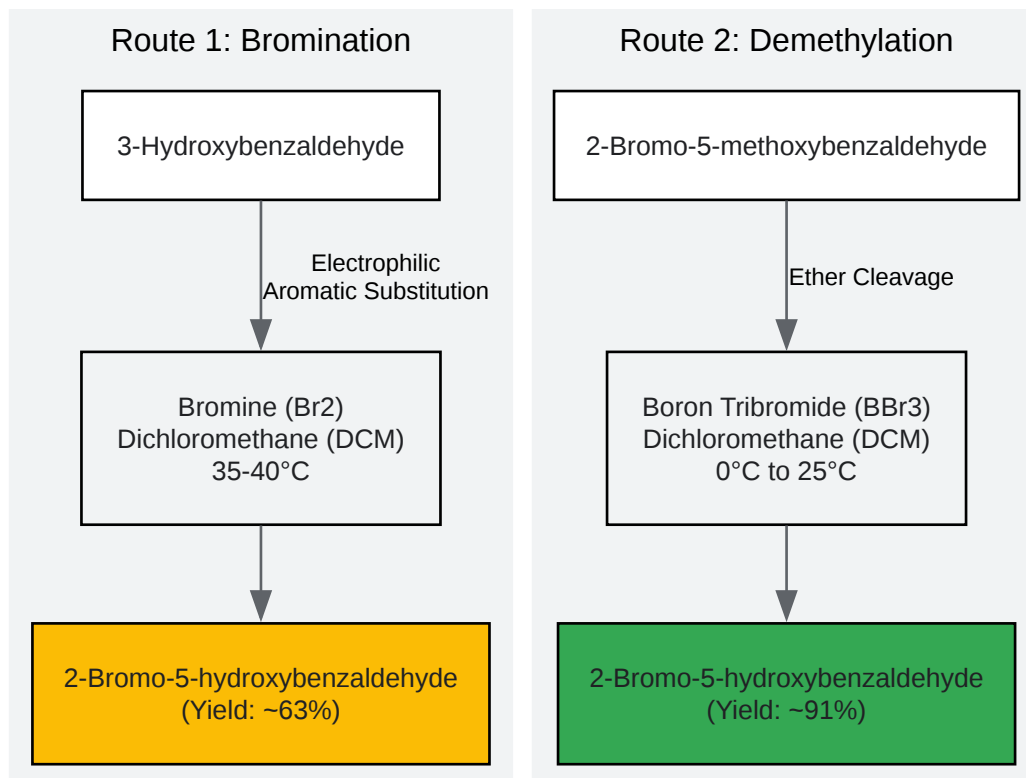
Route 2: Demethylation of 2-Bromo-5-methoxybenzaldehyde

An alternative, higher-yielding route involves the demethylation of the corresponding methoxy-substituted precursor.^[1]

Experimental Protocol:

- Initial Mixture: To a solution of 2-bromo-5-methoxybenzaldehyde (2000.0 mg, 9.3 mmol) in dichloromethane (10 mL), slowly add boron tribromide (2M in DCM; 4.65 mL, 9.3 mmol) at 0 °C.
- Reaction: Allow the reaction to warm to 25 °C and stir for 3 hours.
- Quenching: Quench the reaction by adding water (10 mL) at 0 °C.
- Extraction: Extract the product with ethyl acetate (50 mL).
- Washing: Wash the organic layer sequentially with water (2 x 50 mL) and brine (50 mL).
- Drying & Concentration: Dry the organic layer over MgSO_4 and concentrate under reduced pressure.
- Purification: Purify the residue by flash column chromatography (petroleum ether) to afford the final product. This method can achieve a yield of approximately 90.9%.^[1]

Comparative Synthesis of 2-Bromo-5-hydroxybenzaldehyde



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Caption: Comparative workflow of the two primary synthetic routes.

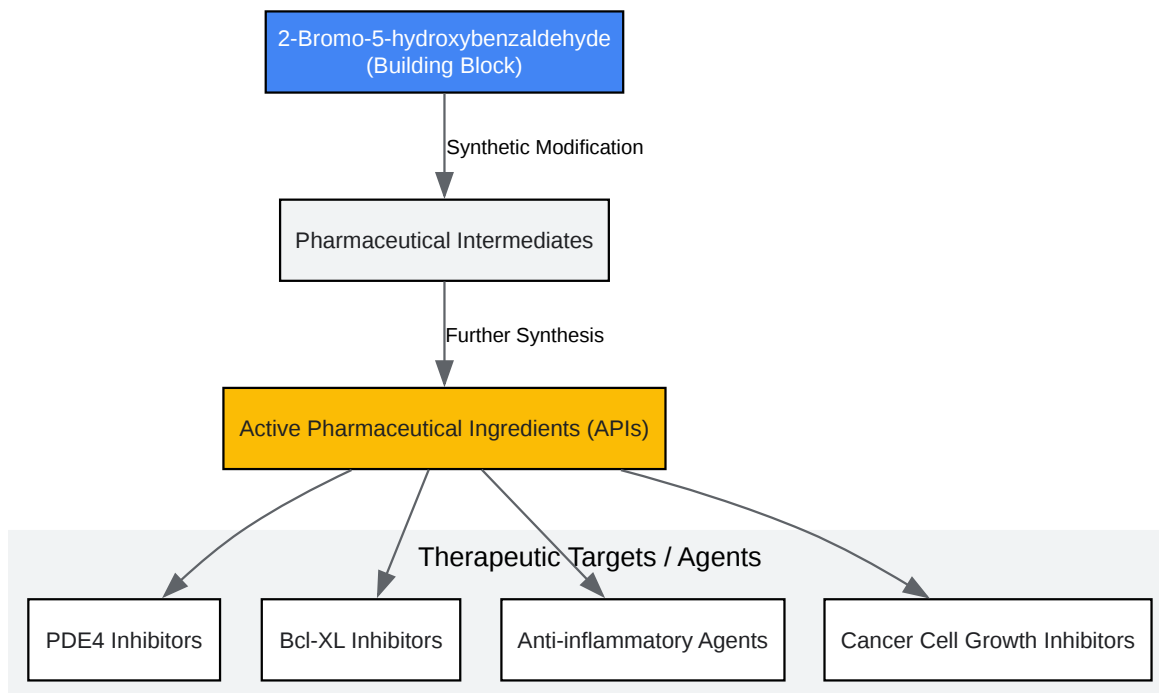
Reactivity and Applications in Drug Development

2-Bromo-5-hydroxybenzaldehyde is a valuable reactant used in the synthesis of numerous pharmaceutical agents and biologically active molecules.^[3] Its utility stems from the reactivity of its three functional groups, which can be selectively modified to build more complex molecular architectures.

It serves as a key intermediate for:

- PDE4 Inhibitors: Used in the treatment of inflammatory conditions.^{[3][8]}
- Bcl-XL Inhibitors: Investigated as potential anti-cancer agents.^{[3][8]}
- Prostate Cancer Cell Growth Inhibitors: A target for oncology drug development.^{[3][8]}

- Anti-inflammatory Agents: A broad category of therapeutic compounds.[3][8]



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Caption: Role as a foundational block in pharmaceutical synthesis.

Safety and Handling

2-Bromo-5-hydroxybenzaldehyde requires careful handling due to its potential hazards.

- GHS Hazard Statements: H302 (Harmful if swallowed) and H400 (Very toxic to aquatic life).
[2]
- Signal Word: Warning.[2][4]
- Precautionary Statements: P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P273 (Avoid release to the environment), and P301+P312+P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth).[3][4]

- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and suitable protective clothing. Ensure adequate ventilation or use respiratory protection.
- Fire Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.
- Storage Class: Combustible Solid.[4]

Conclusion

2-Bromo-5-hydroxybenzaldehyde is a well-characterized compound with significant applications in medicinal chemistry and organic synthesis. Its defined physical properties, predictable reactivity, and established synthetic protocols make it a reliable and crucial intermediate for drug discovery and development professionals. Proper handling and adherence to safety guidelines are essential when working with this compound.

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- To cite this document: BenchChem. [2-Bromo-5-hydroxybenzaldehyde physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b118957#2-bromo-5-hydroxybenzaldehyde-physical-and-chemical-properties>]

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